molecular formula C3H4ClF2N3 B1383509 3-Azido-1-chloro-1,1-difluoropropane CAS No. 1909316-86-4

3-Azido-1-chloro-1,1-difluoropropane

Cat. No. B1383509
CAS RN: 1909316-86-4
M. Wt: 155.53 g/mol
InChI Key: WYSJTYZJLVGLES-UHFFFAOYSA-N
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Description

3-Azido-1-chloro-1,1-difluoropropane (ACDF) is a halogenated aliphatic compound with a unique structure that has found various applications in scientific research and laboratory experiments. ACDF is a highly reactive compound that can undergo substitution reactions with nucleophiles and undergo a variety of reactions. It is commonly used as a reagent in organic synthesis and as a catalyst in a variety of reactions. ACDF also has a wide range of applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Reactivity

3-Azido-1-chloro-1,1-difluoropropane and similar compounds have been studied extensively in the field of azide chemistry. These compounds are used in various synthetic processes. For instance, 4-Azido-2,3,5,6-tetrafluoropyridine, which can be synthesized from similar azido compounds, participates in a range of reactions including the Staudinger reaction, 1,3-dipolar cycloaddition reactions, and reactions with benzene and cyclohexane to form various pyridine derivatives (Banks & Sparkes, 1972). Additionally, azido derivatives of germanium(II) and tin(II) have been synthesized and characterized, demonstrating the versatility of azido compounds in forming heterocyclic ring systems (Ayers, Klapötke, & Dias, 2001).

Applications in Polymer Chemistry

Azido compounds like 3-Azido-1-chloro-1,1-difluoropropane have potential applications in polymer chemistry. For example, the synthesis of 1,4,5-trisubstituted [1,2,3]-triazoles from azido pyridines through 1,3-dipolar cycloaddition reactions in ionic liquids shows promise for creating novel polymers with specific properties (Zhong & Guo, 2010).

Magnetic Properties

The study of azido compounds in coordination chemistry, particularly in the synthesis of metal complexes, reveals interesting magnetic properties. For instance, an azido-bridged Mn(III) coordination chain polymer exhibits single-chain magnet behavior, and its phenoxo-bridged dimer counterpart shows single molecule magnet behavior. These findings are significant in the development of molecular magnets (Bhargavi, Rajasekharan, Costes, & Tuchagues, 2013).

Ligand Field Studies

The azido ligand, as seen in certain azido compounds, has been investigated for its impact on ligand field and magnetic anisotropy. A study on a Co(II)-azido complex demonstrates the importance of understanding the ligand field for interpreting magnetic behaviors in such compounds (Schweinfurth et al., 2015).

properties

IUPAC Name

3-azido-1-chloro-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF2N3/c4-3(5,6)1-2-8-9-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSJTYZJLVGLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277712
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-chloro-1,1-difluoropropane

CAS RN

1909316-86-4
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909316-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 3-azido-1-chloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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